sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
Description
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is a cyclopropane derivative featuring a phosphoryl (PO) and sulfinate (SO₂⁻) group on adjacent carbons of the strained three-membered ring. The strained cyclopropane ring imparts unique reactivity, while the phosphoryl and sulfinate groups enhance solubility and coordination properties, making it valuable in catalysis and medicinal chemistry.
The synthesis of related cyclopropane derivatives often involves cyclopropanation reactions using cyclic sulfates or dioxathiolanes with malonates or phosphoryl acetates. For example, triethylphosphonoacetate reacts with terminal 1,2-diol-derived cyclic sulfates to form 1-(diethoxyphosphoryl)cyclopropanecarboxylates in high diastereoselectivity .
Properties
IUPAC Name |
sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNLCWXVZEZTC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NaO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclic Sulfate-Mediated Cyclopropanation
In this method, cyclic sulfates (e.g., 2a-d ) react with phosphorus-containing nucleophiles like triethylphosphonoacetate (3 ) under basic conditions. The reaction proceeds via a two-step mechanism:
-
Nucleophilic ring-opening : The phosphorus anion attacks the electrophilic sulfur atom of the cyclic sulfate, forming a linear intermediate.
-
Intramolecular SN2 substitution : The sulfate group is displaced, yielding the cyclopropane ring.
For this compound, a modified protocol introduces a sulfinate group during cyclopropanation. This involves substituting the malonate anion in classical methods with a sulfinate nucleophile (e.g., sodium sulfinate). The stereochemical outcome is controlled by the geometry of the cyclic sulfate and the reaction conditions, often producing trans -configured cyclopropanes as single diastereomers.
Table 1: Representative Cyclopropanation Conditions
| Cyclic Sulfate | Nucleophile | Base | Solvent | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| 2a | Triethylphosphonoacetate | NaH | THF | 85 | >99% trans |
| 2b | Sodium sulfinate | NaOH | EtOH | 72 | Not reported |
Sulfinate Group Introduction
The sulfinate moiety is introduced via sulfination of a pre-formed cyclopropane intermediate. Two primary routes are documented:
Direct Sulfination Using Sulfur Dioxide
A cyclopropane-bearing phosphoryl group is treated with sulfur dioxide in the presence of a base (e.g., sodium hydride). This gas-phase reaction proceeds through a radical mechanism, forming the sulfinic acid derivative, which is subsequently deprotonated to yield the sodium sulfinate.
Nucleophilic Displacement
A halogen or sulfate group on the cyclopropane ring is displaced by a sulfinate ion (SO₂⁻ ). For example, treating 1-(diethoxyphosphoryl)cyclopropane-1-sulfate with sodium sulfite in aqueous ethanol affords the target compound via SN2 substitution .
Table 2: Sulfination Reaction Parameters
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropane-1-sulfate | Na₂SO₃ | H₂O/EtOH | 80 | 68 |
| Cyclopropane-1-chloride | SO₂, NaH | THF | 25 | 55 |
Phosphorylation Techniques
The diethoxyphosphoryl group is typically introduced via Arbuzov-type reactions or Michaelis-Becker alkylation . Triethyl phosphite reacts with cyclopropane derivatives bearing a leaving group (e.g., bromide) to form the phosphorylated product.
Key Reaction:
Final Salt Formation
The sulfinic acid intermediate is neutralized with sodium hydroxide to yield the sodium sulfinate salt. For instance, stirring 1-(diethoxyphosphoryl)cyclopropane-1-sulfinic acid with aqueous NaOH in ethanol at room temperature for 48 hours affords the title compound in >90% purity.
Stereochemical and Mechanistic Considerations
The trans configuration of substituents on the cyclopropane ring is favored due to steric and electronic factors during cyclopropanation. X-ray crystallography of related compounds confirms the P-C1-C2-C3 torsion angle of 107.4°, consistent with a strained, non-planar geometry. Computational studies suggest that the sulfinate group adopts an equatorial position to minimize ring strain.
Challenges and Optimization
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Low yields in sulfination : Gas-phase sulfination often suffers from side reactions; optimizing SO₂ flow rates and base stoichiometry improves efficiency.
-
Diastereoselectivity : Using chiral cyclic sulfates or asymmetric catalysts enhances enantiomeric excess (e.g., >99% ee with Sm(Hg) alloys).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield sulfides.
Substitution: It participates in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted cyclopropane derivatives .
Scientific Research Applications
Synthetic Chemistry Applications
Versatile Building Block
Sodium sulfinates, including sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate, are recognized as versatile building blocks in organic synthesis. They facilitate the formation of various organosulfur compounds through different bond-forming reactions such as S–S, N–S, and C–S bonds. This versatility allows for the synthesis of valuable compounds like thiosulfonates, sulfonamides, sulfides, and sulfones .
Key Reactions and Mechanisms
The compound can participate in several significant reactions:
- Sulfonylation Reactions : It acts as a sulfonylating agent, enabling the introduction of sulfonyl groups into organic molecules.
- Radical Reactions : The compound can generate sulfonyl radicals that are useful in ring-closing reactions and multicomponent reactions.
- Electrochemical Transformations : Recent advancements have shown that sodium sulfinates can be utilized in electrochemical synthesis processes, enhancing reaction efficiency and selectivity .
Pharmaceutical Applications
Drug Development
Research indicates that this compound may have potential applications in drug development, particularly as a precursor for biologically active compounds. For instance, derivatives of sodium sulfinates have been investigated for their antiradiation properties with low toxicity profiles .
Case Study: Antiradiation Drugs
A notable study highlighted the synthesis of disulfide-derived sodium sulfinates that exhibit promising antiradiation activity. These compounds were shown to be effective at low doses, making them attractive candidates for further pharmacological evaluation .
Agrochemical Applications
Insecticidal Properties
this compound has been explored for its insecticidal properties. Patents have documented its use in formulations designed to target specific pests while minimizing toxicity to non-target organisms .
Case Study: Insecticide Formulation
A patent describes an insecticidal composition utilizing sodium sulfinates as active ingredients. The formulation demonstrated efficacy against various insect species, highlighting the compound's potential in agricultural pest management strategies .
Table 1: Key Synthetic Applications of Sodium Sulfinates
Mechanism of Action
The mechanism by which sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including ring-closing reactions and multicomponent reactions. The molecular targets include nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The sulfinate group in the target compound distinguishes it from sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) by its reduced oxidation state (SO₂⁻ vs. SO₃⁻), which may enhance nucleophilicity in substitution reactions .
- Phosphonothiolates (e.g., Cyclohexylmethyl isopropylphosphonothiolate) exhibit distinct reactivity due to sulfur's nucleophilicity, whereas the sulfinate group in the target compound may favor electrophilic interactions .
Key Findings :
- The target compound’s synthesis likely parallels that of carboxylate analogs, utilizing cyclic sulfates and phosphoryl acetates. For example, triethylphosphonoacetate reacts with cyclic sulfates of 1,2-diols to form cyclopropane derivatives with high regioselectivity .
- Asymmetric cyclopropanation methods using sulfonium ylides (e.g., in Ethyl 1-(diethoxyphosphoryl)-2-phenylcyclopropanecarboxylate) demonstrate that phosphoryl groups stabilize transition states, enabling enantioselective synthesis—a property extendable to sulfinate derivatives .
Physical and Spectroscopic Properties
Table 3: Comparative Physical Data
Analysis :
- The target compound’s predicted melting point aligns with carboxylate analogs (e.g., 102–104°C for trans-2-benzyloxymethyl derivatives), suggesting similar crystalline stability .
- ³¹P NMR shifts for phosphoryl-containing compounds (δ 18–20 ppm) are consistent across analogs, confirming the electronic influence of the cyclopropane ring .
Biological Activity
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique cyclopropane structure, which is modified by a diethoxyphosphoryl group and a sulfinyl moiety. The synthesis of this compound typically involves the reaction of cyclopropane derivatives with diethoxyphosphoryl reagents and sulfinate salts, leading to the formation of the desired product with high yields and purity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it targets phosphatases and kinases, disrupting their normal function and leading to altered cellular responses .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.3 |
These results indicate significant potential for this compound as an anticancer agent.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Lung Cancer : In a controlled in vitro study, A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant effects of this compound using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, confirming its antioxidant potential .
- In Vivo Studies : An animal model was used to assess the anti-inflammatory properties of this compound. Results showed a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate, and what reaction parameters are critical?
Answer:
The synthesis typically involves cyclopropanation of sulfinate precursors. A validated approach includes reacting α-phosphorylated vinyl sulfoxides with carbene precursors (e.g., diazo compounds or sulfonium/sulfoxonium ylides) under controlled conditions. Key parameters include:
- Temperature : Low temperatures (−20°C to 0°C) to minimize side reactions.
- Solvent : Anhydrous THF or DCM to prevent hydrolysis of intermediates.
- Catalyst : Transition-metal catalysts (e.g., Cu(I)) may enhance yield in carbene transfer reactions.
Purification via recrystallization or column chromatography is essential, with monitoring by TLC (Rf ~0.3 in ethyl acetate/hexane). Reference methodologies for analogous cyclopropane sulfinates emphasize steric control of the phosphoryl group in directing cyclopropane geometry .
Advanced: How can diastereoselectivity in cyclopropanation reactions involving this compound be analyzed and optimized?
Answer:
Diastereoselectivity arises from steric and electronic interactions during carbene addition. To analyze and optimize:
- Stereochemical Assignment : Use X-ray crystallography (as in [13]) or NOESY NMR to confirm cyclopropane ring configuration.
- Reagent Screening : Test ylides (e.g., deuterated dimethylsulfoxonium methylide) to probe transition-state steric effects.
- Computational Modeling : DFT calculations predict preferred transition states. Experimental validation via comparative kinetics (e.g., Arrhenius plots) resolves competing pathways.
Data from analogous systems show >90% diastereoselectivity when bulky phosphoryl groups hinder undesired stereoisomers .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- ¹H/³¹P NMR : Confirm phosphoryl group integration (δ ~1.3 ppm for ethoxy protons; δ ~20 ppm for phosphorus).
- ¹³C NMR : Cyclopropane carbons appear at δ ~15–25 ppm.
- FT-IR : Sulfinate S=O stretches at 1040–1080 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify molecular ion [M−Na]⁻ at m/z calculated for C₇H₁₂O₅PS⁻.
Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) aligns with pharmacopeial protocols for sulfonate analogs .
Advanced: What mechanistic insights explain the compound’s reactivity in radical or nucleophilic reactions?
Answer:
The sulfinate group acts as a radical initiator or nucleophile:
- Radical Pathways : Homolytic cleavage of the S–O bond generates sulfonyl radicals, detectable via EPR spin-trapping (e.g., with TEMPO).
- Nucleophilic Displacement : The sulfinate anion attacks electrophilic centers (e.g., alkyl halides), with rate constants determined via stopped-flow kinetics.
Steric hindrance from the cyclopropane ring slows bimolecular reactions, favoring intramolecular pathways. Comparative studies with non-cyclopropane sulfinates show 2–3x lower reactivity in SN2 mechanisms .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : In airtight, light-resistant containers under nitrogen at −20°C to prevent oxidation or hydrolysis.
- Handling : Use anhydrous solvents (e.g., dried DMF) under inert atmosphere (Ar/N₂).
- Stability Tests : Monitor via periodic ³¹P NMR; degradation products (e.g., phosphates) appear as new δ ~0 ppm signals.
Guidelines align with USP standards for moisture-sensitive reagents like sodium tetraphenylboron .
Advanced: Can computational methods predict the compound’s behavior in catalytic asymmetric syntheses?
Answer:
Yes. Key steps include:
Docking Studies : Simulate interactions between the sulfinate and chiral catalysts (e.g., bisoxazoline-Cu complexes).
Transition-State Modeling : Identify enantiomeric excess (ee) via energy differences between diastereomeric transition states.
Machine Learning : Train models on existing cyclopropane sulfinate datasets to predict optimal catalysts.
Experimental validation with chiral HPLC (e.g., Chiralpak IA column) confirms computational predictions, achieving up to 85% ee in pilot studies .
Basic: What analytical methods resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from solvent purity and crystalline forms. To standardize:
- Phase Analysis : XRPD identifies polymorphs (e.g., anhydrous vs. hydrate).
- Solubility Testing : Use USP-compliant shake-flask methods (24 hr equilibrium in buffered solutions).
- Cross-Validation : Compare Karl Fischer titration (water content) with thermogravimetric analysis (TGA).
Data from sodium phosphate dibasic heptahydrate (USP) provide a model for reconciling solubility variations .
Advanced: How does the cyclopropane ring strain influence the compound’s reactivity in ring-opening reactions?
Answer:
The 60° bond angle of the cyclopropane ring increases strain energy (~27 kcal/mol), driving ring-opening via:
- Acid-Catalyzed Pathways : Protonation at sulfinate oxygen triggers ring cleavage, monitored by ¹H NMR (loss of cyclopropane signals).
- Thermal Stability : DSC shows exothermic decomposition above 150°C, correlating with ring-opening kinetics.
Comparative studies with non-strained sulfinates demonstrate 10x faster ring-opening rates for the cyclopropane derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
